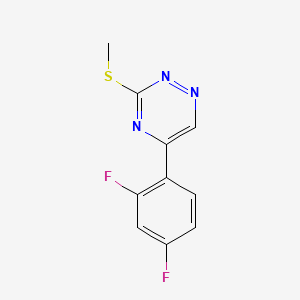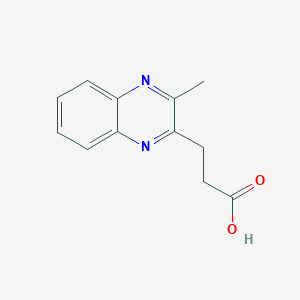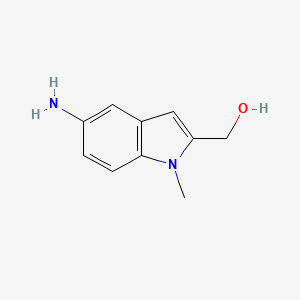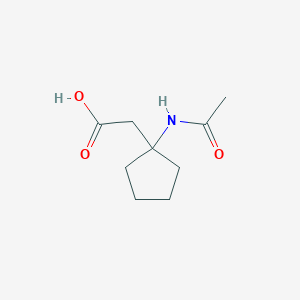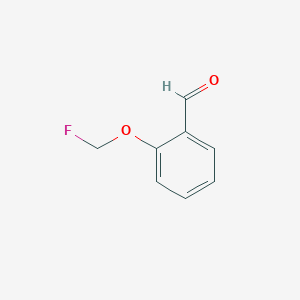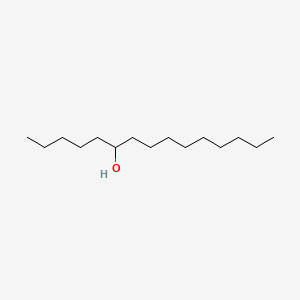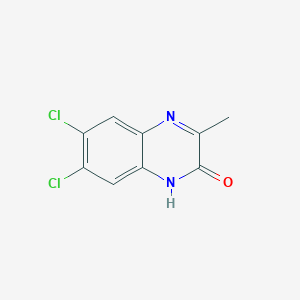
6,7-Dichloro-3-methyl-quinoxalin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-3-methyl-quinoxalin-2-ol is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by the presence of two chlorine atoms at positions 6 and 7, a methyl group at position 3, and a quinoxalin-2-one core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3-methyl-quinoxalin-2-ol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of 6,7-dichloro-3-methylquinoxaline with an oxidizing agent to form the desired quinoxalin-2-one derivative . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale synthesis using similar condensation reactions. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dichloro-3-methyl-quinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxalin-2-one to its corresponding dihydroquinoxaline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different pharmacological properties .
Applications De Recherche Scientifique
6,7-Dichloro-3-methyl-quinoxalin-2-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its role in developing new therapeutic agents, particularly in treating bacterial infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dichloro-3-methyl-quinoxalin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition can result in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-dichloro-3-(methyl sulfinyl)quinoxaline
- 6-bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
6,7-Dichloro-3-methyl-quinoxalin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 6 and 7 enhances its reactivity and potential as a pharmacological agent compared to other quinoxaline derivatives .
Propriétés
Formule moléculaire |
C9H6Cl2N2O |
|---|---|
Poids moléculaire |
229.06 g/mol |
Nom IUPAC |
6,7-dichloro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6Cl2N2O/c1-4-9(14)13-8-3-6(11)5(10)2-7(8)12-4/h2-3H,1H3,(H,13,14) |
Clé InChI |
ZBIPLAACWXHSAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC(=C(C=C2NC1=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(1-benzofuran-2-ylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B8754336.png)
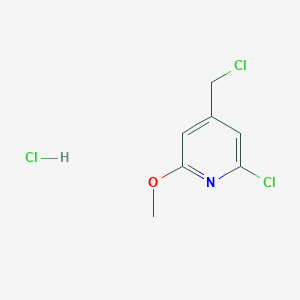
![1-propan-2-yl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8754355.png)
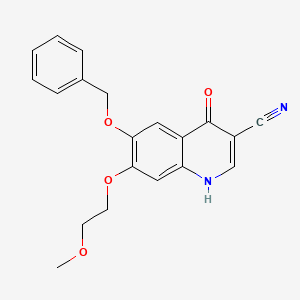
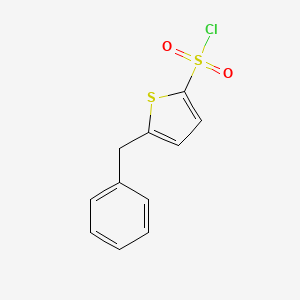
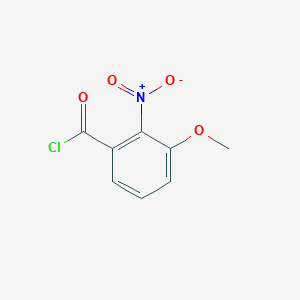
![3-[(1-Methyl-4-piperidinyl)sulfanyl]aniline](/img/structure/B8754376.png)
